molecular formula C21H16N2O2S B2878251 Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate CAS No. 871665-19-9

Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate

Cat. No.: B2878251
CAS No.: 871665-19-9
M. Wt: 360.43
InChI Key: MZSFWJFNJJVXAC-UHFFFAOYSA-N
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Description

Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate is a high-purity chemical reagent intended for research and development purposes. This compound features a hybrid molecular structure, combining a phenanthridine moiety with a 2-(methylthio)nicotinate ester. While specific studies on this exact molecule are not available in the current literature, its structure suggests potential for investigation in several scientific areas. Researchers may be interested in exploring its utility as a synthetic intermediate for the development of novel pharmacologically active molecules. The phenanthridine core is a structure of significant interest in medicinal chemistry . Furthermore, the nicotinate ester component is known to influence properties like skin permeation and bioavailability, which could make this compound relevant for studying drug delivery mechanisms . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are responsible for conducting all necessary safety and efficacy assessments for their specific applications.

Properties

IUPAC Name

phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-26-20-17(10-6-12-22-20)21(24)25-13-19-16-9-3-2-7-14(16)15-8-4-5-11-18(15)23-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSFWJFNJJVXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=NC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate with three analogs: 4-(Methylthio)phenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate (compound 24, ), Methyl 6-chloronicotinate (), and Methyl 6-methoxynicotinate (). Key differences in substituents, physicochemical properties, and biological implications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Nicotinate Substituents (Position) Ester Group Molecular Weight (g/mol) Notable Properties/Activity
This compound 2-(methylthio) Phenanthridin-6-ylmethyl ~383.9 (estimated) Hypothesized DNA intercalation
4-(Methylthio)phenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate 2-(arylamino), 6-(trifluoromethyl) 4-(methylthio)phenyl 496.86 HIV-1 RT inhibition (IC50: <1 μM)
Methyl 6-chloronicotinate 6-chloro Methyl 171.58 Intermediate in agrochemical synthesis
Methyl 6-methoxynicotinate 6-methoxy Methyl 167.15 Precursor for pharmaceutical agents

Key Observations:

Substituent Effects on Bioactivity: Compound 24 () demonstrates potent HIV-1 reverse transcriptase inhibition due to its trifluoromethyl and arylamino groups, which enhance hydrophobic interactions with the enzyme . Chloro (electron-withdrawing) and methoxy (electron-donating) substituents at position 6 () influence reactivity and downstream applications, such as agrochemical vs. pharmaceutical synthesis .

Ester Group Impact :

  • The phenanthridin-6-ylmethyl ester in the target compound increases molecular weight and lipophilicity compared to methyl esters (). This could enhance membrane permeability but reduce aqueous solubility.
  • Compound 24’s 4-(methylthio)phenyl ester contributes to its higher molecular weight (496.86 g/mol) and may stabilize π-π stacking interactions in enzyme binding .

Synthetic and Analytical Data :

  • Compound 24 was synthesized in 63% yield with a melting point of 125–127°C, characterized by $ ^1H $ NMR and elemental analysis . Similar methodologies could apply to the target compound, though its phenanthridine moiety may complicate purification.
  • Methyl 6-chloro- and 6-methoxynicotinates are commercial intermediates with well-documented synthetic protocols, emphasizing their utility in scalable production .

Research Implications and Gaps

  • Physicochemical Optimization : Replacing the methylthio group with stronger electron-withdrawing groups (e.g., trifluoromethyl) might improve target affinity, as seen in compound 24 .

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